N-2-biphenylyl-2,2-diphenylacetamide
Description
N-2-Biphenylyl-2,2-diphenylacetamide (CAS: 52648-55-2), also known as N-([1,1'-biphenyl]-2-yl)-2-phenylacetamide, is a diphenylacetamide derivative with a biphenyl substituent on the nitrogen atom. Its molecular formula is C₂₀H₁₇NO, and it has a molecular weight of 287.361 g/mol . This compound serves as a key intermediate in synthesizing pharmaceuticals and bioactive molecules, such as loperamide and darifenacin, due to its structural versatility and stability . Synthesis routes reported in literature achieve yields up to 90% via optimized coupling reactions, highlighting its synthetic accessibility .
Properties
IUPAC Name |
2,2-diphenyl-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO/c28-26(25(21-14-6-2-7-15-21)22-16-8-3-9-17-22)27-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19,25H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXTACZPKOLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Nitrogen
Key Observations :
Functional Group Modifications on the Acetamide Core
Key Observations :
- Nitro groups (electron-withdrawing) may reduce metabolic stability but enhance electrophilic reactivity .
- Hydroxyl groups improve solubility and enable hydrogen bonding, which is critical for target engagement in drug design .
Research Findings and Computational Insights
Antimycobacterial Activity
Derivatives like 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide exhibit antimycobacterial activity, suggesting the diphenylacetamide scaffold’s relevance in antimicrobial drug development .
DFT Studies on Thiourea Derivatives
DFT calculations for three thiourea-linked diphenylacetamides revealed energy gaps (4.30–4.45 eV), indicating moderate electronic stability. These values correlate with experimental vibrational spectra, validating their structural integrity .
| Compound (Thiourea Derivative) | Energy Gap (B3LYP/6-31G+(2d,p), eV) |
|---|---|
| N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide | 4.456 |
| N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide | 4.298 |
| 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide | 4.314 |
Implication : Lower energy gaps (e.g., 4.298 eV) suggest higher reactivity, which could be leveraged in designing enzyme inhibitors .
Herbicidal Activity
N,N-Dimethyl-2,2-diphenylacetamide (diphenamid) is a commercial herbicide, demonstrating that minor substituent changes can drastically alter biological function .
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